![molecular formula C10H7N5O2 B2379653 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione CAS No. 114841-44-0](/img/structure/B2379653.png)

2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

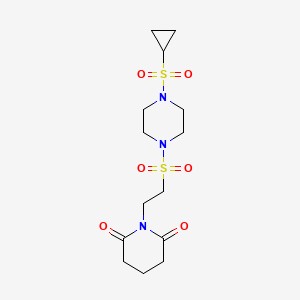

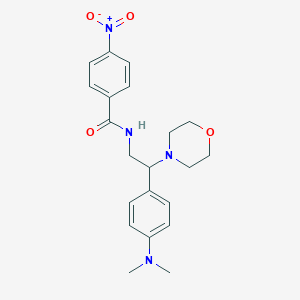

2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is a synthetic molecule that has attracted interest from researchers due to its potential applications in various fields of research and industry. It is a type of phthalimide derivative .

Synthesis Analysis

Isoindolines, including 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione, are synthesized using various methods . One method involves the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . Another method involves the coupled oxidation of imidazoles and tetraynes .Molecular Structure Analysis

The molecular weight of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is 229.199. Isoindoline is a heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis

Isoindoline derivatives, including 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione, are synthesized using simple heating and relatively quick solventless reactions . They are then purified with a methodology as green as possible .Scientific Research Applications

- Isoindolines and isoindoline-1,3-diones modulate the dopamine receptor D2, suggesting potential applications as antipsychotic agents .

- Notably, a compound called YaI-01 (254 µmol/kg) demonstrated promising results in a Parkinsonism mouse model, reversing symptoms induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

- Isoindoline-1,3-dione derivatives have shown inhibition of β-amyloid protein aggregation, suggesting potential therapeutic capacity in Alzheimer’s disease .

- The compound exhibits concentration-dependent effects on cell viability. As the concentration of the compound increases, cell viability decreases significantly .

- For instance, Raji cells treated with 0.5 μg/mL of the compound showed 35% viable cells, while exposure to 1 μg/mL reduced viability to 18% after 48 hours .

- Researchers have developed green synthesis techniques for isoindolines/dioxoisoindolines, avoiding environmentally harmful processes .

- Protection against maximal electroshock-induced seizures was observed, indicating potential antiepileptic properties .

Antipsychotic Potential

Alzheimer’s Disease Treatment

Biological Activity and Cell Viability

Green Synthesis Techniques

Antiseizure Evaluation

Drug Intermediates

Mechanism of Action

Target of Action

The primary target of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling pathways .

Biochemical Pathways

For instance, it can affect motor control and reward systems, and it may have potential applications as antipsychotic agents .

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have promising properties as ligands of the dopamine receptor d2 .

Result of Action

Safety and Hazards

properties

IUPAC Name |

2-(2H-tetrazol-5-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c16-9-6-3-1-2-4-7(6)10(17)15(9)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUQQSCRUOAHCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)

![N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2379593.png)